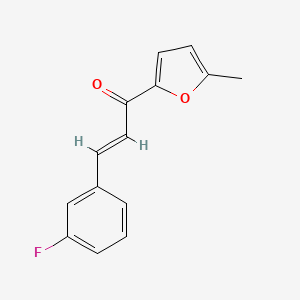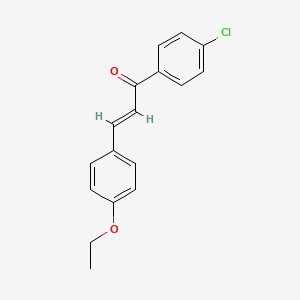
2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol
描述
2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol is a compound with significant importance in various scientific fields. It is known for its role as a biochemical buffer, which helps maintain the pH levels in biological and chemical systems. This compound is a white crystalline powder that is highly soluble in water and has a molecular formula of C4H11NO3 .
作用机制
Target of Action
The primary targets of the TRIS-glycine native sample buffer and the TRIS-glycine-native running buffer are proteins . These buffers are used in the preparation of protein samples for native gel electrophoresis .
Mode of Action
The buffers interact with proteins to maintain their native conformation during electrophoresis. The TRIS (tris(hydroxymethyl)aminomethane) in the buffer acts as the primary buffering agent, maintaining a consistent pH during electrophoresis. This allows proteins to be separated based on their size and charge without being denatured.
Biochemical Pathways
The buffers are involved in the process of protein gel electrophoresis , a method used to separate proteins based on their size and charge. The buffers provide ions that transfer the applied current, facilitating different molecular sizes to travel at various rates for analyses .
Result of Action
The result of the action of these buffers is the successful separation of proteins in their native state during gel electrophoresis. This allows for the analysis of protein size and charge, which can be crucial in many research and diagnostic applications .
Action Environment
The action of these buffers can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the pH of the buffer can affect the charge of the proteins and thus their migration during electrophoresis. Additionally, the concentration of the buffer (4X for the sample buffer and 10X for the running buffer) can also impact the resolution of the proteins on the gel .
生化分析
Biochemical Properties
The primary role of TRIS-glycine native sample buffer in biochemical reactions is to provide an optimal environment for protein gel electrophoresis . It helps maintain the pH and ionic strength necessary for proteins to maintain their native conformation during electrophoresis . The buffer interacts with proteins, but not in a specific manner like enzymes or other biomolecules. Instead, it provides a consistent environment that allows proteins to be separated based on their size and charge .
Cellular Effects
TRIS-glycine native sample buffer does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its primary role is in the analysis of these processes. By allowing for the separation of proteins, it enables researchers to study the effects of various cellular processes on protein expression and modification .
Molecular Mechanism
The mechanism of action of TRIS-glycine native sample buffer is physical rather than biochemical. It does not bind to biomolecules or alter gene expression. Instead, it creates an environment that allows proteins to migrate through a gel at rates dependent on their size and charge .
Temporal Effects in Laboratory Settings
The effects of TRIS-glycine native sample buffer do not change over time. It is a stable solution that does not degrade under normal storage conditions . It does not have any long-term effects on cellular function as it is not typically used in in vitro or in vivo studies involving live cells .
Dosage Effects in Animal Models
As a laboratory reagent used for protein electrophoresis, TRIS-glycine native sample buffer is not typically administered to animal models, and therefore, information on dosage effects in such models is not applicable .
Metabolic Pathways
TRIS-glycine native sample buffer is not involved in any metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .
Transport and Distribution
In a laboratory setting, TRIS-glycine native sample buffer is not transported or distributed within cells or tissues. It remains in the buffer solution where it continues to maintain the pH and ionic strength necessary for protein electrophoresis .
Subcellular Localization
TRIS-glycine native sample buffer does not have a subcellular localization as it is not taken up by cells. It does not contain any targeting signals or undergo post-translational modifications that would direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol typically involves the reduction of nitro compounds or catalytic hydrogenation methods. One common method includes the reaction of nitromethane with formaldehyde in the presence of a base such as potassium hydroxide, followed by hydrogenation using a nickel catalyst .
Industrial Production Methods
Industrial production of this compound often involves the use of high-pressure hydrogenation reactors. The process begins with the condensation of nitromethane and formaldehyde, followed by hydrogenation under controlled temperature and pressure conditions. The final product is then purified through crystallization and filtration .
化学反应分析
Types of Reactions
2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include amino alcohols, aldehydes, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used .
科学研究应用
2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in various chemical reactions to maintain stable pH levels.
Biology: It is commonly used in biological research to stabilize the pH of cell culture media and other biological solutions.
Medicine: It is used in medical research for the preparation of pharmaceutical formulations and as a component in diagnostic assays.
Industry: It is used in the production of cosmetics, detergents, and other industrial products due to its buffering properties .
相似化合物的比较
Similar Compounds
Similar compounds include:
- 2-amino-2-(hydroxymethyl)-1,3-propanediol
- 2-amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride
- 2-amino-2-(hydroxymethyl)propane-1,3-diol sulfate
Uniqueness
What sets 2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol apart from similar compounds is its high solubility in water and its effective buffering capacity over a wide pH range. This makes it particularly useful in applications where precise pH control is essential .
属性
IUPAC Name |
2-aminoacetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3.C2H5NO2/c5-4(1-6,2-7)3-8;3-1-2(4)5/h6-8H,1-3,5H2;1,3H2,(H,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAVXPMQTGXXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N.C(C(CO)(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(Benzyloxy)phenyl]piperazine](/img/structure/B6328486.png)











![4-[(Chlorodifluoromethyl)thio]phenyl isocyanate](/img/structure/B6328592.png)

